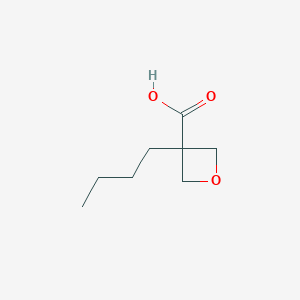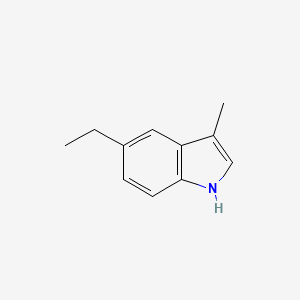![molecular formula C9H7NO2 B11919002 2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)
2-Methylbenzo[d]oxazole-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbenzo[d]oxazole-7-carbaldehyde is a heterocyclic compound with the molecular formula C9H7NO2. It is a derivative of benzoxazole, which is a significant moiety in various natural products, pharmaceutical compounds, and optical materials . The compound is characterized by the presence of a methyl group at the 2-position and an aldehyde group at the 7-position on the benzoxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-Methylbenzo[d]oxazole-7-carbaldehyde involves the palladium-catalyzed C–H functionalization and intramolecular oxidative C–O coupling reaction of N-phenylacetamides . The reaction is carried out in the presence of palladium acetate (Pd(OAc)2), potassium persulfate (K2S2O8), and trifluoromethanesulfonic acid (TfOH). The desired product is obtained in moderate to excellent yields under these conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available substrates and catalytic systems to achieve efficient synthesis. The use of palladium-based catalytic systems is a common practice in industrial settings due to their effectiveness in facilitating C–H functionalization and C–O bond formation .
化学反応の分析
Types of Reactions
2-Methylbenzo[d]oxazole-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: 2-Methylbenzo[d]oxazole-7-carboxylic acid.
Reduction: 2-Methylbenzo[d]oxazole-7-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Methylbenzo[d]oxazole-7-carbaldehyde has several scientific research applications, including:
作用機序
The mechanism of action of 2-Methylbenzo[d]oxazole-7-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The benzoxazole ring system can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
2-Methylbenzoxazole: Lacks the aldehyde group at the 7-position.
Benzoxazole-2-thiol: Contains a thiol group instead of a methyl group at the 2-position.
2-Methylbenzo[d]oxazole-6-carbaldehyde: The aldehyde group is at the 6-position instead of the 7-position.
Uniqueness
2-Methylbenzo[d]oxazole-7-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the benzoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
特性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
2-methyl-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-5H,1H3 |
InChIキー |
FOBQOLLAQRZWBP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC(=C2O1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)

![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)




